Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate
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Overview
Description
Tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate is a chemical compound with the molecular formula C12H13F3INO2 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of this compound involves a phenyl ring substituted with an iodine atom and a trifluoromethyl group at the 2nd and 4th positions respectively. The phenyl ring is also attached to a carbamate group, which in turn is connected to a tert-butyl group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 387.14 . Other physical and chemical properties such as boiling point, melting point, and density are not explicitly mentioned in the available resources .Scientific Research Applications
Enzymatic Kinetic Resolution
Tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound, has been studied for its enzymatic kinetic resolution. Lipase-catalyzed transesterification using Candida antarctica lipase B led to optically pure enantiomers. This approach demonstrated high enantioselectivity, which is crucial for creating chiral compounds used in various chemical and pharmaceutical applications (Piovan, Pasquini, & Andrade, 2011).
Physicochemical and Pharmacokinetic Properties
The tert-butyl group, a component of tert-butyl 2-iodo-4-(trifluoromethyl)phenylcarbamate, is a common motif in medicinal chemistry. Its incorporation into bioactive compounds often leads to changes in properties like lipophilicity and metabolic stability. Understanding these effects is essential for drug discovery and development (Westphal et al., 2015).
Synthesis and Anti-Inflammatory Activity
Tert-butyl (substituted benzamido) phenylcarbamate derivatives have been synthesized and evaluated for anti-inflammatory activity. This research highlights the potential of tert-butyl phenylcarbamate derivatives in developing new anti-inflammatory agents, showcasing the versatility of this chemical framework (Bhookya et al., 2017).
Building Blocks in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to this compound, have been prepared and utilized as N-(Boc)-protected nitrones in organic synthesis. Their use demonstrates the role of tert-butyl phenylcarbamates in creating diverse and functionally rich organic molecules (Guinchard, Vallée, & Denis, 2005).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[2-iodo-4-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3INO2/c1-11(2,3)19-10(18)17-9-5-4-7(6-8(9)16)12(13,14)15/h4-6H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBGOZDAIAVKAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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